Bromo-PEG4-MS

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

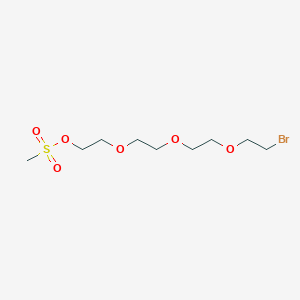

It contains a bromide group and a mesylate group, which can be replaced by nucleophilic reagents for bioconjugation and PEGylation. This compound is widely used in the synthesis of PROTACs (proteolysis-targeting chimeras) and other bioconjugation applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Bromo-PEG4-MS is synthesized through a series of reactions involving polyethylene glycol and appropriate functional groups. The general synthetic route involves the following steps:

Polyethylene Glycol Activation: Polyethylene glycol is activated by reacting with a brominating agent to introduce the bromide group.

Mesylation: The brominated polyethylene glycol is then reacted with methanesulfonyl chloride in the presence of a base to introduce the mesylate group

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-Scale Bromination: Polyethylene glycol is brominated using industrial-grade brominating agents.

Mesylation at Scale: The brominated product is then mesylated using methanesulfonyl chloride in large reactors, ensuring high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Bromo-PEG4-MS undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromide and mesylate groups can be replaced by nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include primary amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile at room temperature.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used under controlled conditions

Major Products Formed

The major products formed from these reactions include various bioconjugates and PEGylated compounds, depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

Bromo-PEG4-MS serves as a versatile linker in the synthesis of complex molecules and bioconjugates. Its bromide and mesylate groups can be replaced by nucleophiles, facilitating various chemical reactions necessary for creating diverse compounds .

Biology

In biological research, this compound is employed in the development of PROTACs (PROteolysis TArgeting Chimeras), which are designed for targeted protein degradation. This application is crucial for selectively degrading specific proteins implicated in diseases .

Medicine

The compound is integral to drug delivery systems, enhancing the solubility and bioavailability of therapeutic agents. By modifying drug properties through PEGylation, this compound improves the pharmacokinetic profiles of drugs, making them more effective in clinical settings.

Industry

In industrial applications, this compound is used to produce PEGylated products across various sectors. Its ability to modify surfaces enhances reactivity and solubility, making it valuable for developing new materials with specific properties.

Study on PROTAC Technology

A recent study demonstrated that this compound significantly enhances the degradation efficiency of target proteins when utilized as a linker in PROTACs. The findings indicated improved binding affinity and specificity towards target proteins, leading to enhanced therapeutic outcomes. This study highlights the potential of this compound in developing novel therapeutics targeting specific disease pathways .

Bioconjugation Research

In experiments involving bioconjugation, this compound effectively conjugated with various biomolecules, resulting in stable complexes suitable for drug delivery applications. The stability observed was attributed to the robust nature of the PEG linker combined with the reactive bromide group, facilitating efficient drug formulation processes.

Comparative Reactivity Studies

Comparative studies indicated that compounds with shorter PEG chains exhibited lower solubility and reactivity compared to this compound. This highlights its advantages in biochemical applications that require higher solubility and reactivity profiles, making it a preferred choice among researchers.

Mécanisme D'action

Bromo-PEG4-MS exerts its effects through its functional groups. The bromide and mesylate groups can be replaced by nucleophiles, allowing the compound to act as a versatile linker in bioconjugation and PEGylation reactions. The molecular targets and pathways involved depend on the specific application and the nucleophiles used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Bromo-PEG4-bromide: Contains two bromide groups and is used in similar bioconjugation applications.

Methoxy-PEG4-MS: Contains a methoxy group instead of a bromide group and is used for PEGylation.

NHS-PEG4-MS: Contains an N-hydroxysuccinimide ester group and is used for amine-reactive PEGylation

Uniqueness

Bromo-PEG4-MS is unique due to its heterobifunctional nature, containing both a bromide and a mesylate group. This allows for greater versatility in bioconjugation and PEGylation reactions compared to similar compounds.

Activité Biologique

Bromo-PEG4-MS is a PEG-based linker utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to induce targeted protein degradation. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.

Overview of PROTACs

PROTACs are bifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins. They consist of two distinct domains: one that binds to the target protein and another that recruits an E3 ubiquitin ligase. The inclusion of linkers such as this compound is crucial for maintaining the spatial orientation necessary for effective protein degradation.

- Chemical Name : this compound

- CAS Number : 2167807-41-0

- Molecular Weight : 335.21 g/mol

- Structure : The compound features a bromo group and a polyethylene glycol (PEG) moiety, enhancing solubility and flexibility.

This compound facilitates the formation of PROTACs by linking the ligand that targets the protein of interest to an E3 ligase. This interaction leads to ubiquitination and subsequent degradation of the target protein by the proteasome. The effectiveness of this compound in this role has been supported by various studies demonstrating its ability to enhance the degradation efficiency of PROTACs.

In Vitro Studies

Research has shown that PROTACs utilizing this compound exhibit significant biological activity in cellular models. For instance:

- Target Protein Degradation : In studies involving BRD4, a known target for PROTACs, compounds linked with this compound demonstrated superior degradation rates compared to traditional inhibitors. Quantitative assays indicated a reduction in BRD4 levels by up to 90% within 24 hours when treated with PROTACs containing this compound .

- Anti-inflammatory Effects : The BRD4-targeting PROTACs have been associated with anti-inflammatory properties, as evidenced by decreased expression levels of pro-inflammatory cytokines like IL-6 and TNF-alpha in treated cells .

In Vivo Studies

In vivo experiments have validated the efficacy of this compound-linked PROTACs in animal models:

- Tumor Growth Inhibition : A study demonstrated that mice treated with a BRD4-targeting PROTAC incorporating this compound exhibited significant tumor growth inhibition compared to control groups .

Case Studies

- BRD4 Inhibition :

- Dual Targeting :

Data Table

Propriétés

IUPAC Name |

2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19BrO6S/c1-17(11,12)16-9-8-15-7-6-14-5-4-13-3-2-10/h2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUIMQGOWWSFHND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCOCCOCCOCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19BrO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.